2,2-Difluoro-3-methylbutanoic acid

Description

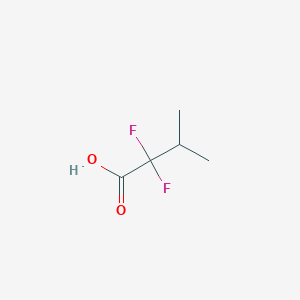

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c1-3(2)5(6,7)4(8)9/h3H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVPUOUMTMFAAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295894 | |

| Record name | 2,2-Difluoro-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027513-87-6 | |

| Record name | 2,2-Difluoro-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027513-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fluorinated Carboxylic Acids in Modern Synthetic Strategies

Fluorinated carboxylic acids represent a critical class of building blocks in contemporary organic synthesis. The introduction of fluorine atoms into a carboxylic acid molecule can dramatically alter its physicochemical properties, offering chemists a powerful tool to fine-tune molecular behavior.

The high electronegativity of fluorine often leads to a significant increase in the acidity of the carboxylic acid group compared to its non-fluorinated counterparts. This modification can be crucial in various chemical transformations and for modulating the pharmacokinetic profiles of biologically active molecules. For instance, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation. nih.govnih.gov This increased stability is a highly desirable trait in drug design, as it can lead to longer-lasting therapeutic effects. nih.gov

Furthermore, the substitution of hydrogen with fluorine can influence a molecule's lipophilicity, which in turn affects its ability to permeate biological membranes. nih.gov This property is of paramount importance in the development of new drugs. The judicious use of fluorinated carboxylic acids allows for the creation of novel compounds with enhanced efficacy and improved pharmacological profiles. nih.govresearchgate.net The ability of the difluoromethylene group (-CF2-) to act as a bioisostere for an oxygen atom or a carbonyl group further expands its utility in medicinal chemistry. nih.gov

Overview of the Chemical Structure and Its Relevance to Fluorine Chemistry Research

The chemical structure of 2,2-Difluoro-3-methylbutanoic acid, with its geminal difluoro group at the α-position to the carboxyl functional group and a branching methyl group at the β-position, presents a unique combination of structural motifs. While specific research on this exact molecule is limited, its structure allows for several inferences based on the established principles of fluorine chemistry.

The two fluorine atoms on the α-carbon are expected to exert a strong electron-withdrawing inductive effect, significantly increasing the acidity of the carboxylic proton. This heightened acidity can influence its reactivity in various chemical reactions. The isopropyl group [(CH3)2CH-] introduces steric bulk near the reactive center, which can direct the stereochemical outcome of certain reactions and influence how the molecule interacts with biological targets.

The presence of the gem-difluoro unit is of particular interest. This motif is known to impact the conformational preferences of molecules, which can be a critical factor in biological activity. rsc.org The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting considerable chemical and thermal stability to the molecule. nih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1027513-87-6 |

| Molecular Formula | C5H8F2O2 |

| InChI Key | MMVPUOUMTMFAAN-UHFFFAOYSA-N |

| Physical Form | Colorless Liquid |

| Purity | 95% |

This data is based on information from chemical suppliers and databases. nih.govsigmaaldrich.com

Historical Context of Fluorinated Analogues in Chemical Synthesis

Precursor Design and Retrosynthetic Analysis for Difluorinated Carboxylic Acids

The synthesis of α,α-difluorocarboxylic acids requires a strategic approach, often beginning with retrosynthetic analysis to identify viable starting materials and key transformations. The two central challenges are the introduction of the geminal difluoride unit and the installation or preservation of the carboxylic acid group.

Strategies for Introducing Geminal Difluorine Moieties

The creation of the C-F bond, particularly the gem-difluoro motif, is a cornerstone of organofluorine chemistry. Several strategies have been developed to install this functionality.

One common approach involves the transformation of a carbonyl group. For instance, α-keto esters can be converted to their corresponding α,α-difluoro esters using deoxyfluorinating agents. Another strategy starts with malonic acid derivatives. A silver-catalyzed decarboxylative fluorination can selectively produce either gem-difluoroalkanes or α-fluorocarboxylic acids, with the outcome controlled by the choice of base and solvent. organic-chemistry.org

A different method relies on the hydrofunctionalization of gem-difluoroalkenes. While these alkenes are prone to nucleophilic attack followed by β-fluoride elimination, "fluorine-retentive strategies" have been developed. nih.gov For example, the addition of carboxylic acids to β,β-difluoroacrylates can proceed under thermal conditions without catalysts to form esters containing a gem-difluoromethylene unit. nih.gov

Modern approaches also utilize transition metal-mediated, photochemical, and organocatalytic methods to create geminal difluoroalkyl groups. researchgate.net For example, a photochemically mediated process can achieve the defluorinative hydroalkylation of ethyl trifluoroacetate (B77799) to yield α,α-difluoro substituted carboxylate esters. organic-chemistry.org

Approaches for Carboxylic Acid Functional Group Installation

The carboxylic acid moiety can either be present in the starting material or introduced during the synthesis.

Starting with Carboxylic Acid Precursors: Many methods begin with a molecule already containing a carboxylic acid or a related functional group like an ester. For example, the direct fluorination of a carboxylic acid derivative is a common route. Palladium-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds can produce β-fluorinated carboxylic acids. chemrxiv.org Similarly, α-diazocarbonyl compounds can undergo a copper-catalyzed H-F insertion to yield α-fluorocarbonyl derivatives. organic-chemistry.org

Installation via Carboxylation: Alternatively, the carboxylic acid group can be installed onto a fluorinated precursor. One such method involves the use of carbon dioxide. Fluorine-containing aromatic compounds can be carboxylated using organic electrolysis to produce a variety of fluorinated aromatic carboxylic acids in good yields. hokudai.ac.jp Another classic approach involves the reaction of a Grignard reagent, formed from a fluorinated alkyl halide, with carbon dioxide.

Carbon-Fluorine Bond Formation Techniques

The direct formation of carbon-fluorine bonds is a critical step in these syntheses. The choice of fluorinating agent and reaction conditions is paramount and depends heavily on the substrate.

Deoxyfluorination Reactions of Carboxylic Acids

Deoxyfluorination is a powerful method for converting carboxylic acids directly into acyl fluorides, which are versatile intermediates that can be further transformed. nih.govresearchgate.net This transformation replaces the hydroxyl group of the carboxylic acid with a fluorine atom. A variety of reagents have been developed for this purpose, offering different levels of reactivity and functional group tolerance. researchgate.net

Recent advances have introduced milder and more practical reagents. nih.gov For example, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) is a bench-stable, all-carbon-based reagent that can efficiently convert a wide range of carboxylic acids to their corresponding acyl fluorides under neutral conditions. organic-chemistry.orgresearchgate.net Another approach uses pentafluoropyridine (B1199360) (PFP), a cheap and non-corrosive reagent, for the same transformation. acs.org Systems based on potassium fluoride (B91410) (KF) combined with highly electron-deficient fluoroarenes also provide an effective and cost-efficient method for synthesizing acyl fluorides. organic-chemistry.org

| Reagent/System | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| CpFluor | Bench-stable, all-carbon reagent, neutral conditions | Solvent, room temperature to moderate heat | organic-chemistry.org |

| Pentafluoropyridine (PFP) | Inexpensive, commercially available, non-corrosive | Mild conditions, allows for one-pot amidation | acs.org |

| KF / Electron-Deficient Fluoroarenes (e.g., TFPN) | Cost-effective, uses KF as the fluorine source | Anhydrous acetonitrile, 80°C | organic-chemistry.org |

| BT-SCF3 | Used for direct synthesis of acyl fluorides, can be used sub-stoichiometrically | Mild conditions, allows for one-pot amidation | nih.gov |

| PyOCF3 (in situ generated) | Mild, high functional group tolerance | Room temperature | nih.gov |

Electrophilic and Nucleophilic Fluorination Reagents and Conditions

Fluorinating agents are broadly classified as either electrophilic or nucleophilic. tcichemicals.com

Nucleophilic Fluorination: This method involves a nucleophilic fluoride source (F⁻) that displaces a leaving group or adds to an unsaturated system. alfa-chemistry.com Common nucleophilic reagents include inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as organic reagents like diethylaminosulfur trifluoride (DAST). alfa-chemistry.com While effective, some of these reagents can be volatile or toxic. alfa-chemistry.com HF-pyridine complexes, known as Olah's reagent, offer improved safety and reactivity. alfa-chemistry.com

Electrophilic Fluorination: In this approach, an electron-deficient fluorine atom is transferred to a nucleophilic site on the substrate, such as an enolate or an aromatic ring. tcichemicals.comalfa-chemistry.com Historically, highly toxic fluorine gas was used. sigmaaldrich.com Modern electrophilic fluorinating agents are significantly safer and more selective. The most common are N-F reagents, such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), which are stable solids and highly selective. alfa-chemistry.comsigmaaldrich.com

| Fluorination Type | Mechanism | Example Reagents | Key Characteristics | Reference |

|---|---|---|---|---|

| Nucleophilic | Fluoride ion (F⁻) acts as a nucleophile. | KF, CsF, DAST, HF/Pyridine | Cost-effective but can be highly basic or toxic. alfa-chemistry.com | tcichemicals.comalfa-chemistry.com |

| Electrophilic | Electron-deficient fluorine ("F⁺") is transferred to a nucleophilic site. | Selectfluor, NFSI, N-fluoropyridinium salts | Highly selective, stable, and safer to handle. alfa-chemistry.com | alfa-chemistry.comsigmaaldrich.com |

A divergent strategy for the fluorination of phenylacetic acid derivatives using Selectfluor has been demonstrated. organic-chemistry.org The reaction outcome depends on the conditions: in the presence of water, decarboxylative fluorination occurs, while non-aqueous conditions lead to the formation of α-fluoro-α-arylcarboxylic acids. organic-chemistry.org

Fluorinative Cyclization and Rearrangement Processes

Fluorinative rearrangements represent an advanced strategy for constructing complex fluorinated molecules. These reactions can create difluoromethylene units through sophisticated bond reorganizations. One notable example is the fluorinative phenonium-ion rearrangement. This process, often facilitated by iodine(I)/iodine(III) catalysis, can intercept alkene substrates like styrenes and rearrange them to form difluoromethylene groups. researchgate.net

While specific examples leading directly to 2,2-Difluoro-3-methylbutanoic acid via cyclization or rearrangement are less commonly documented in broad reviews, the principles are applicable. For instance, a substrate with a suitable migrating group and a precursor to a carbocation could potentially be intercepted by a fluoride source to induce a rearrangement that forms the desired difluorinated carbon skeleton. The development of such processes is an active area of research aimed at increasing the efficiency and atom economy of synthesizing complex fluorinated targets.

Stereoselective Synthetic Pathways

The creation of specific stereoisomers of chiral molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where different enantiomers or diastereomers can have vastly different biological activities.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

One notable example involves the use of fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX), for the alkylation, hydroxylation, or fluorination of amide enolates. cyu.fr This method has proven effective for accessing enantiopure chiral acids, aldehydes, and alcohols with high diastereoselectivity. cyu.fr A key advantage of this approach is the ability to recover the chiral auxiliary in excellent yield for reuse. cyu.fr Theoretical and experimental studies have suggested that a fluorine-metal interaction helps to rigidify the transition state, thereby directing the approach of the electrophile and leading to high stereocontrol. cyu.fr

Another strategy employs chiral lithium amides as traceless auxiliaries for the direct enantioselective Michael addition of carboxylic acids to α,β-unsaturated esters. acs.org This method allows for the formation of carbon-carbon bonds with high stereocontrol in both a relative and absolute sense. acs.org The chiral reagent can be conveniently recovered by extraction with aqueous acid, and the resulting product retains a free carboxyl group, which provides a handle for further chemical modifications. acs.org

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product, is a highly efficient and atom-economical approach to stereoselective synthesis.

While specific examples detailing the asymmetric catalytic synthesis of this compound are not prevalent in the provided search results, the broader field of asymmetric organocatalysis offers powerful tools for such transformations. deutscher-apotheker-verlag.de Chiral Brønsted acids and bases, for instance, can be employed to catalyze a wide range of reactions, including those that could be adapted for the synthesis of fluorinated carboxylic acids. deutscher-apotheker-verlag.de

The development of methods for the stereoselective installation of fluorine is an active area of research. One innovative approach involves the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) with a chiral Lewis base component. nih.govsemanticscholar.org This method allows for the monoselective activation of a C-F bond, leading to the formation of diastereomeric sulfonium (B1226848) salts with good diastereomeric ratios. nih.govsemanticscholar.org These intermediates can then undergo stereospecific nucleophilic substitution to yield a variety of enantioenriched fluorinated compounds. nih.govsemanticscholar.org

The synthesis of all possible stereoisomers of a chiral molecule is crucial for understanding its structure-activity relationships. Chemoenzymatic methods have emerged as a powerful strategy for achieving this goal. For instance, the stereodivergent synthesis of all four stereoisomers of ethyl 2,3-dihydroxy-2-methylbutyrate has been accomplished using a combination of N-heterocyclic carbene (NHC)-catalyzed coupling and enzymatic resolutions. mdpi.com This approach highlights the potential for combining chemical and biological catalysis to access a full set of stereoisomers.

While a direct enantioselective route to the stereoisomers of this compound is not explicitly detailed in the provided results, the principles from related syntheses can be applied. For example, the enantioselective synthesis of (S)-2-methylbutanoic acid has been achieved through the microbial catabolism of L-isoleucine, demonstrating the potential of biocatalysis in producing chiral carboxylic acids with high enantiomeric excess. nih.gov

General Synthetic Principles Applicable to Branched-Chain Carboxylic Acids

Several classical and modern synthetic methods are available for the preparation of branched-chain carboxylic acids, which form the structural backbone of the target molecule.

A well-established method for synthesizing carboxylic acids is the carboxylation of Grignard reagents. libretexts.orglibretexts.org This reaction involves the treatment of an organomagnesium halide with carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt, which is subsequently protonated with a strong aqueous acid to yield the free carboxylic acid. libretexts.orglibretexts.orgyoutube.comntu.edu.sg This method is advantageous as it adds one carbon atom to the starting alkyl or aryl halide. ntu.edu.sgtransformationtutoring.com

The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of carbon dioxide. youtube.comntu.edu.sg A significant limitation of this method is the incompatibility of Grignard reagents with acidic protons or other reactive functional groups such as alcohols, amines, thiols, or carbonyls in the starting halide. libretexts.orgntu.edu.sg

Table 1: Carboxylation of Grignard Reagents

| Starting Material | Reagents | Product | Key Features |

|---|

The hydrolysis of nitriles provides another reliable route to carboxylic acids. libretexts.orgchemguide.co.uk This transformation can be carried out under either acidic or basic conditions. chemguide.co.ukcommonorganicchemistry.comchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid like hydrochloric acid to produce the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org In contrast, alkaline hydrolysis with a base such as sodium hydroxide (B78521) yields the carboxylate salt and ammonia (B1221849) gas; subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uklibretexts.org

Nitriles themselves are often prepared from the reaction of alkyl halides with cyanide ions, making this a two-step sequence for converting an alkyl halide into a carboxylic acid with an additional carbon atom. libretexts.org

Table 2: Nitrile Hydrolysis for Carboxylic Acid Synthesis

| Hydrolysis Condition | Reagents | Intermediate/Product | Notes |

|---|---|---|---|

| Acidic | Dilute HCl, heat | Carboxylic Acid | Directly forms the carboxylic acid. chemguide.co.uklibretexts.org |

Oxidative Transformations of Precursors

The synthesis of this compound and its structural analogs can be achieved through the oxidative cleavage of corresponding fluorinated olefin precursors. This method is a cornerstone in converting carbon-carbon double bonds into valuable carboxylic acids. A prominent and effective strategy involves a one-pot ozonolysis-oxidation process. organic-chemistry.orgresearchgate.net

In this approach, the precursor, a 3,3-difluoro-4-methyl-1-pentene, is subjected to ozonolysis. The reaction is typically conducted in a solvent system containing water, which plays a crucial role in preventing the formation of hazardous secondary ozonides. organic-chemistry.org The resulting intermediate from the ozonolysis is then directly oxidized to the corresponding carboxylic acid. Sodium chlorite (B76162) is often employed as the oxidant under acidic conditions to facilitate this transformation. The process is completed by quenching any residual oxidants, followed by extraction to isolate the final this compound product in high purity and yield. organic-chemistry.org

The versatility of oxidative cleavage extends to a variety of alkenes, including those with functional groups, making it a broadly applicable method for synthesizing a wide range of carboxylic acids. organic-chemistry.orgresearchgate.net Tungsten-catalyzed reactions, for instance, proceed through a mechanism involving epoxidation of the olefin, followed by hydrolysis to a diol, and subsequent oxidation to the carboxylic acid. researchgate.net While ozonolysis has been a long-standing industrial process for oxidative cleavage, methods utilizing hydrogen peroxide as a clean oxidant are gaining traction due to their environmental benefits. researchgate.netmdpi.com

Table 1: Oxidative Cleavage Methods for Carboxylic Acid Synthesis

| Method | Oxidant(s) | Key Features |

|---|---|---|

| Ozonolysis-Oxidation | Ozone, Sodium Chlorite | One-pot process, avoids hazardous intermediates, high yields. organic-chemistry.org |

| Tungsten-Catalyzed Oxidation | Hydrogen Peroxide | Involves epoxidation and diol intermediates. researchgate.net |

| Aerobic Cleavage | Molecular Oxygen | Can be catalyzed by various metals. |

Biocatalytic Approaches to Fluorinated Carboxylic Acids

Biocatalysis offers a powerful and selective alternative for the synthesis and resolution of fluorinated carboxylic acids. Enzymes, particularly lipases, have demonstrated significant utility in this area due to their ability to operate under mild conditions and exhibit high stereoselectivity. mdpi.comnih.gov

One of the primary biocatalytic methods is the enzymatic kinetic resolution of racemic fluorinated carboxylic acid esters. mdpi.comresearchgate.netresearchgate.net In this process, a lipase, such as that from Candida antarctica (often immobilized as Novozym 435), selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. mdpi.comnih.gov This method allows for the production of enantiomerically pure fluorinated carboxylic acids and esters in high yields and with excellent enantiomeric excess. mdpi.com The efficiency of these enzymatic resolutions can be influenced by reaction conditions, with studies exploring both conventional stirring and microwave irradiation. mdpi.comresearchgate.net

The substrate scope for these biocatalytic resolutions is broad, encompassing various fluorinated arylcarboxylic acids. mdpi.com For instance, the hydrolysis of ethyl esters of fluorinated 3-arylcarboxylic acids using esterases and hydrolases consistently yields (S)-carboxylic acids and the corresponding (R)-esters. mdpi.com

Beyond resolution, enzymes are also being explored for the direct synthesis of fluorinated compounds. nih.gov While the direct enzymatic carboxylation of fluorinated precursors is an area of ongoing research, the use of enzymes for the manipulation of fluorinated building blocks is well-established. rsc.org For example, lipases can catalyze the synthesis of fluorinated polyesters from activated diesters and fluorinated diols, demonstrating their tolerance for fluorinated substrates. nih.gov The specificity of the enzyme towards the fluorinated substrate can, however, be a limiting factor in chain growth for polymerization reactions. nih.gov

The microbial biotransformation of unsaturated fluorinated carboxylic acids is also a subject of investigation, with studies indicating that the structure of the acid, particularly the presence of a double bond, can influence its biodegradability and potential for defluorination. nih.gov

Table 2: Enzymes in the Synthesis and Resolution of Fluorinated Carboxylic Acids

| Enzyme | Source Organism | Application |

|---|---|---|

| Novozym 435 (Lipase B) | Candida antarctica | Kinetic resolution of racemic esters, synthesis of fluorinated polyesters. mdpi.comnih.gov |

| Amano PS (Lipase) | Burkholderia cepacia | Kinetic resolution of fluorinated arylcarboxylic acid esters. mdpi.com |

| Hydrolases/Esterases | Various | Enantioselective hydrolysis of fluorinated esters. mdpi.com |

Mechanistic Investigations of Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound is the primary site for a variety of chemical reactions, most notably nucleophilic acyl substitutions. libretexts.orglibretexts.org

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. libretexts.orgmasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel a leaving group, resulting in a new carbonyl compound. libretexts.orgkhanacademy.org

Esterification: The conversion of this compound to its corresponding esters can be achieved through Fischer esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction with an alcohol proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. libretexts.org The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

Amidation: Amide formation from this compound can be accomplished by reacting it with an amine. Direct reaction is often inefficient and requires a coupling agent to activate the carboxylic acid. mdpi.comorganic-chemistry.org These agents convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.net The mechanism generally involves the formation of a highly reactive acyl-substituted intermediate, which readily reacts with the amine.

Acyl Halide Formation: Acyl halides, particularly acyl chlorides, are valuable synthetic intermediates due to their high reactivity. libretexts.org this compound can be converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into an acyl chlorosulfite, which is an excellent leaving group. libretexts.org The chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride with the release of sulfur dioxide and hydrogen chloride. libretexts.orglibretexts.org

| Reaction | Reagent | Product | General Mechanism |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) in the presence of an acid catalyst (e.g., H₂SO₄) | Ester (e.g., Methyl 2,2-difluoro-3-methylbutanoate) | Acid-catalyzed nucleophilic addition of the alcohol to the carbonyl group, followed by elimination of water. libretexts.orgyoutube.com |

| Amidation | Amine (e.g., Ammonia, primary or secondary amine) with a coupling agent (e.g., DCC, EDC) | Amide (e.g., 2,2-Difluoro-3-methylbutanamide) | Activation of the carboxylic acid by a coupling agent, followed by nucleophilic attack of the amine. mdpi.com |

| Acyl Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl chloride (e.g., 2,2-Difluoro-3-methylbutanoyl chloride) | Conversion of the -OH group into a better leaving group, followed by nucleophilic attack by the halide. libretexts.org |

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for many carboxylic acids. libretexts.org For simple aliphatic carboxylic acids like this compound, this process is generally difficult and requires high temperatures. However, the presence of specific functional groups can facilitate decarboxylation. youtube.comorganicchemistrytutor.com For instance, β-keto acids readily decarboxylate upon heating via a cyclic transition state. youtube.commasterorganicchemistry.com While this compound itself does not possess a β-keto group, its derivatives could be designed to undergo decarboxylation under specific conditions, such as photoredox catalysis, which can generate radical intermediates that readily lose CO₂. nih.gov

Reactivity Governed by the Geminal Difluorinated Carbon Center

The two fluorine atoms at the α-carbon have a profound impact on the reactivity of this compound.

Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. nih.gov However, the steric bulk of the two fluorine atoms, combined with the adjacent isopropyl group, can hinder the approach of bulky nucleophiles. This interplay between electronic activation and steric hindrance can influence the selectivity of reactions.

The strong inductive effect of the two fluorine atoms significantly increases the acidity of the α-proton in related α-fluorinated carbonyl compounds. nih.gov However, in this compound, there are no α-protons. The stability of a potential carbanion at the α-position, if formed through a different reaction pathway, would be influenced by the fluorine atoms. While fluorine is electron-withdrawing, its ability to stabilize an adjacent carbanion through resonance is debated and generally considered weak. cas.cn

Radical Reaction Pathways of Fluorinated Carboxylic Acids

The presence of α-fluoro substituents significantly influences the radical chemistry of carboxylic acids. For this compound, the most prominent radical pathway is initiated by decarboxylation, the loss of carbon dioxide (CO₂), to form a secondary alkyl radical. This process can be initiated through various methods, including photoredox catalysis or thermal decomposition of derivatives. sioc.ac.cnnih.gov

Visible-light-promoted photoredox catalysis is a modern and mild method for generating radicals from carboxylic acids. nih.gov In this process, a photocatalyst, upon absorbing light, can oxidize the carboxylate, leading to the formation of a carboxyl radical. This intermediate is highly unstable and rapidly extrudes CO₂ to generate the corresponding alkyl radical. sioc.ac.cn For this compound, this would result in the formation of the 1,1-difluoro-2-methylpropyl radical.

The general mechanism is as follows:

Formation of the Carboxylate: The carboxylic acid is deprotonated by a base to form the corresponding carboxylate anion.

Single Electron Transfer (SET): The photoexcited catalyst oxidizes the carboxylate via a single electron transfer, forming a carboxyl radical.

Decarboxylation: The unstable carboxyl radical undergoes rapid decarboxylation to release CO₂ and form an alkyl radical.

Once formed, the 1,1-difluoro-2-methylpropyl radical can participate in a variety of subsequent reactions, such as:

Hydrogen Atom Transfer (HAT): Abstraction of a hydrogen atom from a suitable donor to form 1,1-difluoro-2-methylpropane.

Addition to π-Systems: Addition to alkenes or alkynes to form new carbon-carbon bonds. nih.gov

Halogenation: Reaction with a halogen source, such as N-bromosuccinimide (NBS) or a fluorinating agent, to yield the corresponding alkyl halide. The direct conversion of aliphatic carboxylic acids to alkyl fluorides has been demonstrated using photoredox catalysis with a suitable fluorine atom donor like Selectfluor. nih.gov

The stability of the resulting radical and the reaction conditions will dictate the predominant follow-up reaction. The electron-withdrawing nature of the two fluorine atoms can influence the radical's reactivity and selectivity compared to its non-fluorinated counterparts.

Computational Elucidation of Reaction Transition States and Intermediates

A computational study would typically begin by modeling the reactants, intermediates, transition states, and products involved in a proposed reaction pathway, such as the radical decarboxylation described above.

Transition States vs. Intermediates:

Intermediate: A species that exists in a potential energy well, making it a temporary, but stable, point along the reaction coordinate. nih.gov For the decarboxylation of this compound, the carboxyl radical and the subsequent 1,1-difluoro-2-methylpropyl radical are key intermediates.

Transition State: A high-energy, transient configuration along the reaction coordinate that corresponds to an energy maximum (a saddle point on the potential energy surface). nih.gov It represents the energy barrier that must be overcome for a reaction to proceed.

For the decarboxylation pathway, a key transition state would be that of the C-C bond cleavage in the carboxyl radical. Computational calculations would determine the geometry and energy of this transition state.

Illustrative Data from a Hypothetical Computational Study:

A computational analysis would calculate the energies of all species involved to create a reaction energy profile. This profile would map the energy changes as the reaction progresses, highlighting the activation energies (the energy difference between the reactant and the transition state) for each step.

Below is an illustrative table of the type of data that would be generated from a DFT study on the decarboxylation of this compound.

Table 1: Hypothetical Relative Energies in the Radical Decarboxylation Pathway (Note: These are illustrative values and not from actual experimental or computational results.)

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

| 2,2-Difluoro-3-methylbutanoate Anion | Reactant | 0.0 |

| 2,2-Difluoro-3-methylbutanoate Radical | Intermediate 1 | +15.2 |

| TS1 (Decarboxylation) | Transition State | +19.8 |

| 1,1-Difluoro-2-methylpropyl Radical + CO₂ | Intermediate 2 | -5.4 |

These calculations would provide critical insights into the reaction's feasibility and kinetics. For instance, a low activation energy for the decarboxylation step would confirm its rapid nature. Furthermore, computational methods can explore competing reaction pathways and predict the most likely products, guiding synthetic efforts. Studies on similar fluorinated carboxylic acids have used such methods to understand their pKa values and degradation pathways. researchgate.net

Derivatization and Advanced Transformations of 2,2 Difluoro 3 Methylbutanoic Acid

Synthesis of Esters, Amides, and Anhydrides of 2,2-Difluoro-3-methylbutanoic Acid

The carboxylic acid moiety of this compound serves as a primary handle for derivatization, allowing for the synthesis of a variety of esters, amides, and anhydrides. These transformations are fundamental for creating libraries of compounds for screening purposes and for introducing functionalities that can direct further synthetic steps.

Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of an acid catalyst like sulfuric acid, can be employed to convert this compound into its corresponding esters. researchgate.net The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields. For more sensitive substrates, milder coupling agents can be utilized.

Amide synthesis is readily achieved by coupling the carboxylic acid with a primary or secondary amine. This transformation is often facilitated by the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com These methods are known for their efficiency and broad substrate scope. ajchem-a.com The synthesis of α,α-difluoro-β-amino amides, structurally related compounds, has been accomplished through methods like the zinc-promoted Reformatsky reaction of aldimines with bromodifluoroacetamides, highlighting a potential route for creating more complex amide derivatives. rsc.org

The formation of acid anhydrides from this compound can be accomplished through several established protocols. One common method involves the reaction of the carboxylic acid with a dehydrating agent. Alternatively, the corresponding acyl chloride can be reacted with a carboxylate salt. scispace.com Symmetrical anhydrides can also be prepared directly from carboxylic acids using various reagents. organic-chemistry.org

Table 1: Representative Derivatization Reactions of this compound

| Derivative | Reagents and Conditions | General Reaction |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| Amide | Amine, Coupling Agent (e.g., DCC, DMAP) | R-COOH + R'₂NH → R-CONR'₂ + H₂O |

| Anhydride | Dehydrating Agent or Acyl Halide + Carboxylate | 2 R-COOH → (RCO)₂O + H₂O |

Functionalization at the α- and β-Positions of the Carboxylic Acid Moiety

While direct C-H functionalization at the α- and β-positions of this compound is challenging due to the presence of the electron-withdrawing gem-difluoro group, strategic approaches can be envisioned. The α-position is quaternary and lacks a proton, making direct deprotonation and subsequent electrophilic trapping difficult. However, functionalization could potentially be achieved through radical-mediated processes or by employing more complex multi-step sequences.

Functionalization at the β-position, which corresponds to the isopropyl group, presents its own set of challenges due to the steric hindrance and the relative inertness of the C-H bonds. Advanced catalytic systems, potentially involving transition metals, might be required to achieve selective activation and functionalization at this position.

Transformations Involving the Isopropyl Group

The isopropyl group of this compound offers opportunities for structural diversification. While direct transformations are not widely reported for this specific molecule, general methodologies for the functionalization of isopropyl groups in other contexts could be applicable. These might include radical halogenation followed by nucleophilic substitution, or directed C-H activation strategies. The steric bulk of the isopropyl group can also be exploited to influence the stereochemical outcome of reactions at other positions within the molecule.

Construction of Complex Fluorinated Heterocycles and Carbocycles Utilizing this compound as a Building Block

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of complex fluorinated ring systems. The gem-difluoro motif can be a key element in the construction of novel heterocyclic and carbocyclic frameworks.

Cycloaddition Reactions

Derivatives of this compound could potentially participate in various cycloaddition reactions. For instance, conversion of the carboxylic acid to an unsaturated derivative, such as an α,β-unsaturated ester or ketone, would open up possibilities for Diels-Alder reactions. The gem-difluoro group would be incorporated into the resulting cyclic adduct, providing a route to fluorinated six-membered rings. Similarly, [3+2] cycloaddition reactions could be explored with appropriate dipolarophiles.

Annulation Strategies

Annulation strategies, which involve the formation of a new ring onto an existing one, represent a powerful tool for constructing complex polycyclic systems. Derivatives of this compound could serve as key components in such strategies. For example, the carboxylic acid could be used to initiate an intramolecular Friedel-Crafts acylation if an aromatic ring is present in a suitable position, leading to the formation of a new carbocycle. Other annulation reactions, such as Robinson annulation, could also be adapted to incorporate the difluorinated fragment into more elaborate structures. The synthesis of 2,2-difluoro-2,3-dihydrofurans from enaminones and difluorocarbene demonstrates a related strategy for constructing fluorinated heterocycles. rsc.org

Derivatization for Specialized Synthetic Applications

The derivatization of this compound can be tailored for specific synthetic purposes. For example, the introduction of chiral auxiliaries to the carboxylic acid can enable stereoselective transformations at other sites in the molecule. The synthesis of optically active compounds is of paramount importance in drug discovery, and the use of chiral derivatives of this acid could provide access to novel enantiomerically pure fluorinated compounds. Furthermore, the installation of specific functional groups can facilitate attachment to solid supports for use in combinatorial chemistry or for the development of probes for chemical biology research.

Advanced Analytical Research Methods for 2,2 Difluoro 3 Methylbutanoic Acid and Analogues

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 2,2-Difluoro-3-methylbutanoic acid and related compounds. The choice of technique is dictated by the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. It is particularly valuable for assessing the purity of synthesized batches and for the preparative isolation of the compound.

Reversed-phase HPLC is a common mode employed for the separation of fluorinated carboxylic acids. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter to control the ionization of the carboxyl group and achieve optimal retention and peak shape. The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), is common to suppress the ionization of the carboxylic acid, leading to better retention on the reversed-phase column. wikipedia.org

For the detection of this compound, which lacks a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag is often necessary to enhance sensitivity. nih.gov

A typical HPLC method for the analysis of a compound like this compound might involve the following parameters:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (after derivatization) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents a generalized set of HPLC parameters that would be a suitable starting point for the analysis of this compound, based on standard practices for similar fluorinated carboxylic acids.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. mdpi.com Carboxylic acids like this compound are generally not volatile enough for direct GC analysis due to their polarity and tendency to form hydrogen bonds. Therefore, a derivatization step is essential to convert the carboxylic acid into a more volatile and thermally stable ester derivative.

Common derivatization reagents for carboxylic acids include diazomethane, alkylchloroformates, or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting esters are significantly more volatile and exhibit better chromatographic behavior.

The choice of GC column is also crucial. A mid-polar to polar capillary column is typically used for the separation of these derivatives.

| Parameter | Value |

| Derivatization Reagent | Diazomethane or Trimethylsilyldiazomethane (TMSD) |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 50 °C, ramp to 280 °C at 10 °C/min |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

This table outlines typical GC parameters for the analysis of the volatile derivatives of this compound.

Since this compound possesses a chiral center at the third carbon atom, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is particularly important in pharmaceutical and biological contexts, where different enantiomers can exhibit distinct pharmacological activities.

Chiral separation can be achieved using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC. For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. In GC, cyclodextrin-based chiral columns are commonly employed for the separation of the derivatized enantiomers.

The development of a chiral separation method often requires screening different chiral selectors and optimizing the mobile phase (for HPLC) or temperature program (for GC) to achieve baseline resolution of the enantiomeric peaks.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both the identification and quantification of this compound and its analogues in complex mixtures.

The coupling of Gas Chromatography or Liquid Chromatography with Mass Spectrometry (GC-MS and LC-MS) is the gold standard for the unambiguous identification and quantification of this compound. mdpi.com

In GC-MS , following the separation of the derivatized analyte on the GC column, the molecules are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which allows for its definitive structural confirmation. By operating the mass spectrometer in selected ion monitoring (SIM) mode, high sensitivity and selectivity can be achieved for quantitative analysis, even in complex matrices.

LC-MS is particularly advantageous as it often does not require derivatization. mdpi.com The eluent from the HPLC column is introduced into the mass spectrometer, where ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used. mdpi.comresearchgate.net ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information and enhancing selectivity for quantitative studies. researchgate.net

| Technique | Ionization Mode | Typical Ions Observed for this compound derivative (e.g., methyl ester) |

| GC-MS | Electron Ionization (EI) | Molecular ion (if stable) and characteristic fragment ions |

| LC-MS | Electrospray Ionization (ESI) Negative Mode | [M-H]⁻ |

| LC-MS | Electrospray Ionization (ESI) Positive Mode | [M+H]⁺ (less common for acids) |

This table summarizes the expected ionization behavior of this compound in different mass spectrometry techniques.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful, albeit less common, hyphenated technique that allows for the direct structural elucidation of compounds as they elute from the HPLC column. This technique provides detailed structural information, including the connectivity of atoms and stereochemistry, without the need for isolating the compound.

For a molecule like this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be of interest. The ¹⁹F NMR spectrum would be particularly informative, providing signals for the two fluorine atoms at the C2 position. nih.gov While LC-NMR is a powerful tool for structure confirmation and for the analysis of unknown impurities or metabolites, its lower sensitivity compared to LC-MS means that it is typically used for the analysis of more concentrated samples.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical method. researchgate.net For challenging analytes like this compound and its analogues, this strategy is crucial for enhancing analytical sensitivity and selectivity. nih.gov By attaching a chromophoric or fluorophoric tag to the carboxylic acid group, its detectability in techniques like High-Performance Liquid Chromatography (HPLC) can be significantly improved. researchgate.netnih.gov This process not only amplifies the signal for detection but also modifies the physicochemical properties of the analyte, making it more amenable to separation and analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.gov

Reagents for Carboxylic Acid Derivatization

A variety of reagents are available to derivatize carboxylic acids, enhancing their detection by introducing UV-absorbing or fluorescent tags. nih.gov The choice of reagent depends on the analytical technique being employed and the specific properties of the analyte.

The derivatization process typically involves the activation of the carboxylic acid group, often using a carbodiimide (B86325) agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which facilitates the coupling with an amine or hydrazine (B178648) derivative under mild, often aqueous, conditions. nih.govthermofisher.com This forms a stable amide bond, attaching a tag that enhances detection. thermofisher.com For instance, reagents containing benzoxadiazole skeletons, such as NBD-PZ and DBD-PZ, are known to create derivatives with strong, long-wavelength fluorescence, enabling high-sensitivity analysis. tcichemicals.com Similarly, other reagents are designed to improve ionization for mass spectrometry, a common challenge for small, polar carboxylic acids. nih.gov For example, 4-bromo-N-methylbenzylamine was developed to derivatize mono-, di-, and tri-carboxylic acids, facilitating their detection by positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS) due to the distinctive isotopic pattern of the incorporated bromine atom. nih.govtulane.edu

Common classes of derivatizing reagents for carboxylic acids include:

Alkyl Halides: These reagents, such as 5-(Bromomethyl)fluorescein, introduce highly fluorescent tags. thermofisher.com

Coumarin Analogues: These provide strong fluorophores for sensitive detection. nih.gov

Diazoalkanes: Known to achieve high mass sensitivity. nih.gov

Amines and Hydrazines: A broad class used in conjunction with activating agents like EDAC. nih.govthermofisher.com This includes fluorescent tags like NBD-PZ and DBD-PZ. tcichemicals.com

The table below summarizes several common derivatization reagents used for carboxylic acids.

| Reagent Class | Specific Reagent Example | Application/Detection Method | Reference |

|---|---|---|---|

| Alkyl Halides | 5-(Bromomethyl)fluorescein | Introduces a strong fluorophore for HPLC-Fluorescence detection. | thermofisher.com |

| Coumarin Analogues | 7-amino-4-methylcoumarin | Adds a chromophore for HPLC-UV or fluorescence detection. | thermofisher.com |

| Piperazine Derivatives | NBD-PZ (4-Nitro-7-piperazino-2,1,3-benzoxadiazole) | Fluorescent labeling for HPLC analysis of carboxyl groups. | tcichemicals.com |

| Piperazine Derivatives | DBD-PZ (4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole) | Fluorescent labeling for high-sensitivity HPLC analysis. | tcichemicals.com |

| Benzylamine Derivatives | 4-bromo-N-methylbenzylamine (4-BNMA) | Enhances positive ESI-MS/MS detection for LC-MS analysis. | nih.govtulane.edu |

| Phenacyl Bromides | Dimethylaminophenacyl bromide (DmPABr) | Simultaneously labels carboxylic acids, thiols, and amines for LC-MS. | researchgate.net |

Applications of 2,2 Difluoro 3 Methylbutanoic Acid As a Precursor in Complex Chemical Synthesis

Use in the Preparation of Fluorinated Amino Acid Mimetics and Related Peptidomimetics

Therefore, fulfilling the request to generate "thorough, informative, and scientifically accurate content for each section and subsection" based on the provided sources is not feasible. To maintain scientific accuracy and adhere to the strict constraints of the prompt, the article cannot be written.

Future Research Directions and Emerging Paradigms in Fluorinated Carboxylic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of α,α-difluorocarboxylic acids like 2,2-Difluoro-3-methylbutanoic acid remains a key area of research. Traditional methods often require harsh conditions or expensive, hazardous reagents. mt.comnih.gov Future efforts are focused on developing more efficient, scalable, and environmentally benign synthetic pathways.

Promising sustainable methods include electrochemical synthesis, which can replace hazardous heavy metals and strong acids with electricity. idw-online.de Researchers have successfully synthesized various fluorine-containing aromatic carboxylic acids from readily available materials and carbon dioxide using organic electrolysis, a method that offers high regioselectivity and good yields. hokudai.ac.jp Another green approach involves the oxidation of aldehydes using aqueous hydrogen peroxide and a recyclable catalyst, minimizing waste. researchgate.net The carboxylation of simple alcohols and their derivatives with CO2, driven by nickel catalysis, also represents a sustainable route to valuable carboxylic acids. europa.eu For gem-difluorinated compounds specifically, catalyst- and solvent-free methods are emerging, such as the reaction of difluoroenoxysilanes with glyoxal (B1671930) monohydrates. nih.gov

A summary of potential synthetic strategies is presented below.

| Synthetic Strategy | Description | Key Features | Reference(s) |

| Hydroacetoxylation | Regioselective addition of carboxylic acids to gem-difluoroalkenes under thermal conditions. | Catalyst-free; good functional group tolerance. | nih.govacs.orgnih.gov |

| Deoxofluorination | Conversion of a corresponding hydroxy or keto acid using reagents like XtalFluor-E. | Can be performed at room temperature; sequential reactions are possible. | acs.orgnih.gov |

| Electrochemical Synthesis | Utilizes electricity to drive the carboxylation of fluorine-containing compounds. | Avoids harsh chemical oxidants; can utilize CO2. | nih.govidw-online.dehokudai.ac.jp |

| Oxidation of Aldehydes | Green oxidation of a corresponding aldehyde using H2O2 and a recyclable catalyst. | Environmentally benign; high efficiency. | researchgate.net |

Exploration of Novel Reactivity Patterns for the Gem-Difluorinated Carboxylic Acid Motif

The gem-difluoro group significantly influences the reactivity of the adjacent carboxylic acid. The strong electron-withdrawing nature of the two fluorine atoms enhances the acidity of the carboxyl group. researchgate.netepa.gov Research is ongoing to exploit this unique electronic environment to uncover novel reaction pathways.

One area of exploration is the functionalization of the carbon-fluorine bond itself. While the C-F bond is the strongest single bond in organic chemistry, transition-metal-mediated C-F bond activation is an inspiring tool to access unique fluorinated building blocks. researchgate.net Another approach involves using gem-difluoroalkenes as precursors, which are susceptible to nucleophilic attack at the difluorinated position. nih.gov However, this often leads to β-fluoride elimination, a challenge that researchers are working to control to achieve desired hydrofunctionalization. nih.govnih.gov The development of methods for defluorinative hydrolysis of gem-difluoroolefins provides a route to homologated carboxylic acids. oup.com The unique reactivity of related structures, such as gem-difluorinated vinyloxiranes, which undergo regioselective reactions with organometallic reagents, also suggests new possibilities for transforming molecules like this compound into more complex structures. rsc.org

Advancements in Computational Chemistry for Predictive Synthesis and Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of fluorinated compounds. High-level computational studies, particularly using density functional theory (DFT), are employed to investigate reaction pathways, transition states, and the energetics of competing thermal degradation routes for perfluoroalkyl carboxylic acids (PFCAs). nsf.gov These studies provide fundamental insights into the pyrolytic pathways leading to mineralization. nsf.gov

Computational methods are also crucial for predicting physicochemical properties like acidity constants (pKa). researchgate.netepa.gov Studies have used various theoretical methods and solvation models to estimate the pKa values of a homologous series of PFCAs, finding a relatively constant pKa of about 0, which is in agreement with experimental evidence. researchgate.netepa.gov However, some computational approaches may underestimate the pKa values for longer-chain PFCAs, highlighting the need for ongoing calibration with experimental data. nih.govtandfonline.com The use of fluorinated substrate analogues as mechanistic probes, often guided by computational insights, is a common and powerful strategy for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov

| Computational Method | Application in Fluorinated Carboxylic Acid Research | Key Findings | Reference(s) |

| Density Functional Theory (DFT) | Calculating reaction energetics, bond dissociation energies (BDEs), and thermal degradation pathways. | Favored initial reaction pathways for PFCAs are nonselective C−C bond homolytic cleavages. | nsf.gov |

| Thermodynamic Cycle Approach | Estimating aqueous pKa values. | pKa values for short-chain PFCAs are estimated to be around 0, indicating strong acidity. | researchgate.netepa.gov |

| Semi-empirical PM6 Method | Calculating acidity constants for a wide range of PFCA congeners. | Branching in the perfluoroalkyl chain generally lowers the estimated pKa value. | nih.govtandfonline.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fluorinated compounds, particularly on a large scale, can be challenging due to the use of hazardous reagents and the need for precise control over reaction conditions. Flow chemistry and automated synthesis platforms offer significant advantages in this domain. nih.govnih.gov

Continuous-flow reactors provide excellent control over temperature, pressure, and reaction time, which is crucial for optimizing reactions and improving safety, especially when handling toxic reagents like fluorine gas. nih.govtib.eu This technology has been successfully applied to the direct oxidation of alcohols to carboxylic acids and the synthesis of fluorinated heterocycles. tib.eursc.org Furthermore, flow chemistry enables the telescoping of multiple reaction steps into a single continuous process, increasing efficiency and reducing waste. acs.org

Automated synthesizers are particularly vital for producing radiolabeled fluorinated compounds, such as those used in Positron-Emission-Tomography (PET). uky.edu Systems have been developed for the automated electrochemical 18F-fluorination and nucleophilic aromatic substitution to produce tracers like [18F]FDOPA, demonstrating the potential for routine, multi-dose production. uky.edunih.govwikipedia.org The transfer of electrochemical methods for synthesizing carbamoyl (B1232498) fluorides to flow platforms has also been demonstrated, proving the scalability of these techniques. nih.gov

Design of Next-Generation Fluorinated Building Blocks for Specialized Chemical Applications

Fluorinated molecules like this compound are valuable building blocks for the synthesis of new pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.comhokudai.ac.jpnih.gov The introduction of fluorine can enhance biological activity, improve metabolic stability, and increase the efficacy of agrochemicals by enhancing their affinity for biological targets. mt.comyoutube.com

There is a strong and continuing interest in designing and synthesizing novel fluorinated building blocks to expand the accessible chemical space for drug discovery. researchgate.netnih.gov The pentafluorosulfanyl (SF5) group, for instance, is gaining attention for the unique properties it imparts to molecules. acs.org Research efforts are focused on creating structurally diverse building blocks, including fluorinated organoboron compounds, which combine the unique characteristics of fluorine with the synthetic versatility of the organoboron moiety. acs.org The development of efficient synthetic routes to previously unavailable building blocks, such as 2-substituted difluorocyclobutanes, further enables the exploration of their potential in medicinal chemistry. acs.org By creating a diverse toolkit of fluorinated synthons, chemists can more effectively fine-tune the properties of molecules for specialized applications. sigmaaldrich.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2-Difluoro-3-methylbutanoic acid to account for fluorine's high electronegativity and steric effects?

- Methodology : Fluorination reactions require precise control of reaction conditions. For example, using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor in anhydrous solvents (e.g., dichloromethane) under inert atmospheres minimizes side reactions. Temperature gradients (e.g., −78°C to room temperature) can improve yield by reducing decomposition pathways .

- Validation : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation and confirm regioselectivity. Compare with intermediates like ethyl 3,3-difluoro-2-hydroxybutanoate (exact mass: 168.06 g/mol) to validate purity .

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Methodology :

- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit differences in solubility between the target compound and fluorinated byproducts.

- Chromatography : Reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% trifluoroacetic acid) resolves carboxylate derivatives effectively .

- Data Table :

| Technique | Solvent System | Purity Achieved | Reference |

|---|---|---|---|

| Recrystallization | Ethyl acetate/hexane (3:7) | 95% | |

| HPLC | H2O/MeCN (0.1% TFA) | >99% |

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

- <sup>1</sup>H/</sup><sup>19</sup>F NMR : Expect distinct doublets for CF2 groups (δ ~120–125 ppm in <sup>19</sup>F NMR) and splitting patterns for the methyl group (δ ~1.2 ppm in <sup>1</sup>H NMR). Compare with methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride (δ 1.02 ppm for tert-butyl groups) to validate substituent effects .

- Mass Spectrometry : Exact mass should match 188.046042 g/mol (calculated for C5H8F2O2). Use high-resolution MS to distinguish isotopic patterns from analogs like 3,5-difluoro-2-hydroxybenzoic acid (exact mass: 174.10 g/mol) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the acidity and reactivity of this compound in esterification?

- Methodology :

- Acidity Measurement : Perform potentiometric titration in aqueous ethanol to determine pKa. Compare with non-fluorinated analogs (e.g., 2-methylbutanoic acid, pKa ~4.8) to quantify fluorine’s electron-withdrawing effects .

- Esterification Kinetics : React with ethanol under catalytic H2SO4; monitor conversion via FTIR (C=O stretch at ~1700 cm<sup>−1</sup>). Fluorine’s inductive effect accelerates esterification but may require longer reaction times due to steric hindrance .

- Data Contradiction : Some studies report reduced reactivity in fluorinated esters (e.g., ethyl 2-fluoro-3-hydroxy-3-methylbutanoate, 95% purity) due to destabilized transition states. Reconcile by adjusting catalyst loading (e.g., 10 mol% DMAP) .

Q. What computational strategies (e.g., DFT) predict the conformational stability of this compound in solution?

- Methodology :

- DFT Calculations : Use B3LYP/6-311++G(d,p) to model rotamer populations. Fluorine’s electronegativity stabilizes gauche conformers by 2–3 kcal/mol compared to anti .

- Solvent Effects : Include implicit solvent models (e.g., PCM for water) to simulate hydrogen bonding. Compare with experimental <sup>1</sup>H NMR coupling constants (e.g., JHH ~6–8 Hz for vicinal protons) .

Q. How can researchers design enzyme inhibition assays using this compound as a salicylic acid analog?

- Methodology :

- Target Selection : Focus on cyclooxygenase (COX) isoforms due to structural similarity to salicylates. Use recombinant COX-1/COX-2 in vitro assays with arachidonic acid as substrate .

- IC50 Determination : Pre-incubate enzyme with compound (0.1–100 µM), measure prostaglandin E2 via ELISA. Fluorine’s electronegativity may enhance binding affinity but reduce solubility; use DMSO stocks ≤0.1% to avoid solvent interference .

- Data Table :

| Enzyme | IC50 (µM) | Selectivity (COX-2/COX-1) | Reference |

|---|---|---|---|

| COX-1 | 25 ± 3 | 0.4 | |

| COX-2 | 10 ± 2 | — |

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.